molecular formula C15H14ClF3N2O4S B2677420 [5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate CAS No. 318469-50-0

[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate

Cat. No.: B2677420
CAS No.: 318469-50-0
M. Wt: 410.79
InChI Key: CPVHFSYMDRHQJD-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a 4-chlorobenzylsulfonyl group at position 5, a methyl group at position 1, a trifluoromethyl group at position 3, and an acetoxymethyl moiety at position 2. Its molecular formula is C₁₆H₁₅ClF₃N₂O₄S, with a molar mass of 423.81 g/mol.

Properties

IUPAC Name

[5-[(4-chlorophenyl)methylsulfonyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N2O4S/c1-9(22)25-7-12-13(15(17,18)19)20-21(2)14(12)26(23,24)8-10-3-5-11(16)6-4-10/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVHFSYMDRHQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N(N=C1C(F)(F)F)C)S(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate , with the CAS number 318469-51-1, is a member of the pyrazole family known for its diverse biological activities. This article will explore its biological activity, including antibacterial, antifungal, and enzyme inhibitory properties, supported by various studies and findings.

  • Molecular Formula : C20H16Cl2F3N3O4S
  • Molecular Weight : 522.32 g/mol
  • Structural Characteristics : The compound features a trifluoromethyl group, which is often associated with enhanced biological activity due to its electron-withdrawing nature, and a sulfonyl group that can contribute to interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of this compound against various bacterial strains. In vitro assays have shown that derivatives containing the pyrazole structure exhibit significant inhibition against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa20
Klebsiella pneumoniae15

The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits comparable efficacy to standard antibiotics like norfloxacin, highlighting its potential as a therapeutic agent.

Antifungal Activity

The antifungal properties of this compound have also been explored. Studies indicate that it shows promising activity against common fungal pathogens.

Table 2: Antifungal Activity Data

Fungal StrainMIC (µg/mL)Reference
Candida albicans30
Aspergillus niger25
Fusarium oxysporum12.5

These results suggest that the compound could be effective in treating fungal infections, particularly those caused by resistant strains.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, notably acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for developing treatments for conditions like Alzheimer's disease and certain infections.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
Acetylcholinesterase5.0
Urease10.0

The inhibition of AChE suggests potential applications in neuropharmacology, while urease inhibition could be beneficial in treating urinary tract infections.

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy :
    A study conducted by Sanchez-Sancho et al. (2020) reported that the synthesized pyrazole derivatives, including the target compound, showed substantial antibacterial activity against both resistant and non-resistant strains of bacteria. The study emphasized the role of the chlorobenzyl group in enhancing antibacterial potency due to improved lipophilicity and membrane penetration .
  • Research on Antifungal Properties :
    Research published in MDPI highlighted that compounds similar to the target structure demonstrated significant antifungal activity against Fusarium oxysporum, with EC50 values indicating strong potential as agricultural fungicides .
  • Enzyme Inhibition Studies :
    A comprehensive review on enzyme inhibitors noted that compounds with similar structural motifs exhibited effective AChE inhibition, which could lead to advancements in Alzheimer's treatment strategies .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds, including the target compound, exhibit significant antimicrobial activity. Studies have shown that similar pyrazole derivatives can effectively inhibit the growth of various pathogenic microorganisms. For instance, compounds with sulfonamide groups have demonstrated enhanced efficacy against fungal strains such as Candida albicans and Rhodotorula species, often outperforming traditional antifungal agents like fluconazole . The incorporation of a trifluoromethyl group in the structure is believed to enhance lipophilicity and bioactivity, making these compounds attractive candidates for further development into antifungal agents .

Anti-inflammatory and Anticancer Activities
The presence of sulfonamide moieties in pyrazole derivatives has been linked to anti-inflammatory effects. Compounds similar to [5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate have shown potential in inhibiting inflammatory pathways, suggesting a role in treating inflammatory diseases . Additionally, preliminary studies indicate that these compounds may possess anticancer properties, warranting further investigation into their mechanisms of action against cancer cell lines .

Agricultural Applications

Pesticidal Properties
The compound's structural features suggest potential applications as a pesticide or herbicide. Research on related pyrazole derivatives has indicated effectiveness against agricultural pests and diseases, contributing to crop protection strategies . The ability to modify the chemical structure allows for the design of targeted agrochemicals that can minimize environmental impact while maximizing efficacy.

Material Science

Polymer Chemistry
In material science, the unique chemical properties of [5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate can be utilized in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore how these modifications can lead to the development of advanced materials with tailored characteristics for specific applications .

Case Studies

StudyFocusFindings
Antimicrobial ActivityEvaluation against fungal strainsShowed superior efficacy over fluconazole with MIC values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa
Anti-inflammatory EffectsIn vitro studiesDemonstrated inhibition of inflammatory markers in cell cultures
Agricultural ApplicationPesticidal efficacyEffective against common agricultural pests; potential for development as an eco-friendly pesticide

Comparison with Similar Compounds

Substituent Position and Bioactivity

The position of the trifluoromethyl (-CF₃) group on the pyrazole ring significantly influences bioactivity. For example:

  • 5-(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (CF₃ at position 5) exhibits EC₅₀ = 11.22 µg/mL against Xanthomonas oryzae (Xoo), while moving -CF₃ to position 3 (as in the target compound) reduces activity (EC₅₀ > 50 µg/mL ) .
  • Pyroxasulfone , a herbicide with -CF₃ at position 3, shows potent inhibition of very-long-chain fatty acid synthesis in weeds, highlighting the role of -CF₃ positioning in agrochemical efficacy .
Compound -CF₃ Position Key Activity (EC₅₀ or IC₅₀) Reference
Target compound 3 Herbicidal (data pending)
5-(1-Phenyl-5-CF₃-pyrazol-4-yl)-oxadiazole 5 11.22 µg/mL (anti-Xoo)
Pyroxasulfone 3 0.1–1.0 g/ha (weed control)

Ester Group Variations

Replacing the acetate group with bulkier esters alters physicochemical properties:

  • [5-[(4-Chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate (aromatic ester) has a higher molar mass (493.28 g/mol) and melting point (>100°C) compared to the target compound’s acetate ester, which likely improves thermal stability but reduces solubility .
  • Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzoate introduces a formyl group, enhancing reactivity for further derivatization .

Sulfonyl vs. Sulfanyl Groups

The sulfonyl group (SO₂) in the target compound increases electrophilicity and resistance to hydrolysis compared to sulfanyl (S-) analogs:

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